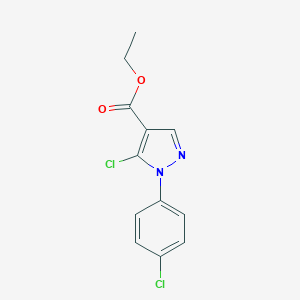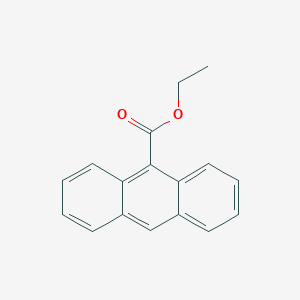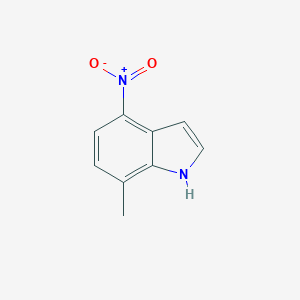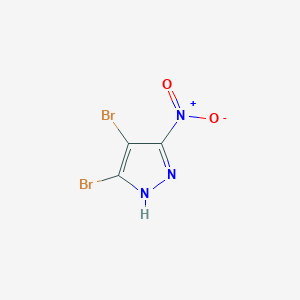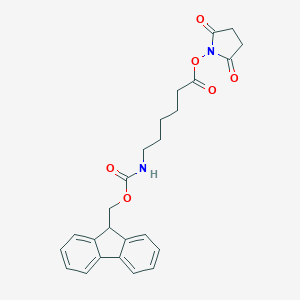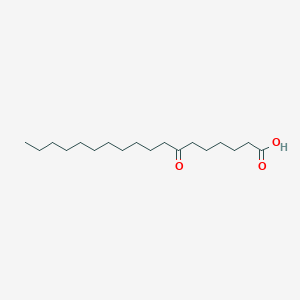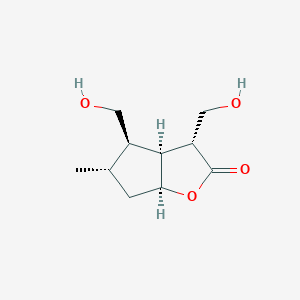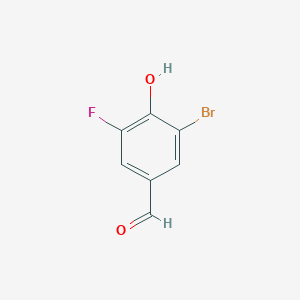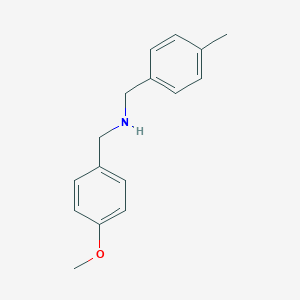![molecular formula C25H26O3 B169433 Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate CAS No. 158937-30-5](/img/structure/B169433.png)
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate
Vue d'ensemble
Description
“Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” is a chemical compound with the molecular formula C25H26O3 and a molecular weight of 374.5 g/mol1. It is also known as "4’‘- (Pentyloxy)- [1,1’:4’,1’'-terphenyl]-4-carboxylic acid methyl ester"1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate”. However, benzoate esters are typically synthesized through the reaction of the corresponding carboxylic acid with an alcohol in the presence of a strong acid catalyst.Molecular Structure Analysis
The molecular structure of “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” consists of three phenyl rings connected by single bonds, with a pentoxy group attached to one of the phenyl rings and a methyl ester group attached to another1.
Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” are not available in the current data. However, as an ester, it could potentially undergo hydrolysis, transesterification, and other reactions typical of the ester functional group.Physical And Chemical Properties Analysis
“Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” has a molecular weight of 374.5 g/mol1. Its XLogP3, a measure of the compound’s lipophilicity, is 6.81.Safety And Hazards
Specific safety and hazard information for “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” is not available in the current data. As with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
The future directions for research on “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” are not specified in the available data. Its potential applications would depend on its physical and chemical properties, as well as the results of future studies.
Please note that this analysis is based on the available data and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-3-4-5-18-28-24-16-14-22(15-17-24)20-8-6-19(7-9-20)21-10-12-23(13-11-21)25(26)27-2/h6-17H,3-5,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZDBKKVVCCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



